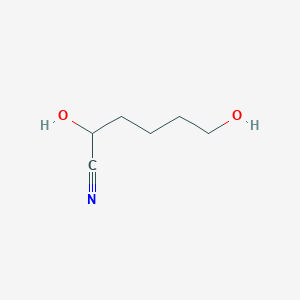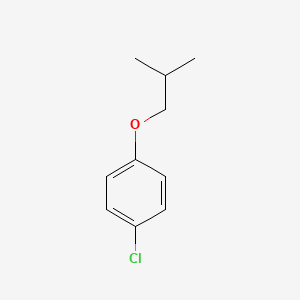
Methyl 4-chloro-3-cyanobenzoate
概要
説明
“Methyl 4-chloro-3-cyanobenzoate” is a chemical compound with the molecular formula C9H6ClNO2 . It is used for research and development purposes . It is not recommended for medicinal, household, or other uses .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring substituted with a chlorine atom, a cyano group, and a methyl ester group . The InChI code for this compound is 1S/C9H6ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 195.6 g/mol . The compound should be stored in a refrigerator .科学的研究の応用
Synthesis and Chemical Reactions
Methyl 4-chloro-3-cyanobenzoate is involved in various synthesis and chemical reactions. For instance, it is used in the synthesis of key intermediates for other compounds. A study by Xiu-lan (2009) illustrates the synthesis of 3-Chloro-6-methyl-dibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide, a key intermediate of Tianeptine, from a related compound, 4-chloro-2-sulfonylchloride methyl benzoate (Z. Xiu-lan, 2009).
In a separate study, Gvozdev et al. (2021) explored the photochemical transformations and reactions with alkenes of chloro(4-methylpent-3-en-1-ynyl)carbene, generated by photolysis of a synthesized compound, indicating the potential of related chloro-methyl compounds in photochemical processes (V. Gvozdev et al., 2021).
Material Science and Engineering
Compounds such as this compound play a significant role in material science. Research by Sharfalddin et al. (2020) on methyl 4-hydroxybenzoate, a related compound, involved analyzing its crystal structure and computational calculations, demonstrating the importance of such compounds in the study of material properties and applications in fields like cosmetics and food preservation (Abeer A. Sharfalddin et al., 2020).
Environmental Science and Biodegradation
In environmental science, derivatives of methyl 4-chloro compounds are studied for their biodegradation properties. Loffler et al. (1996) investigated a reductive dehalogenase from Desulfitobacterium chlororespirans, which uses 3-chloro-4-hydroxybenzoate, a structurally related compound, highlighting the role of these compounds in microbial degradation processes (F. E. Loffler et al., 1996).
Pharmaceutical Research
This compound and its derivatives are also relevant in pharmaceutical research. For example, the synthesis and conformational studies of related compounds provide insights into the development of new pharmaceutical agents, as evidenced by research on (4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)(p-tolyl)methanone (P. Channar et al., 2019).
Safety and Hazards
“Methyl 4-chloro-3-cyanobenzoate” is classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
特性
IUPAC Name |
methyl 4-chloro-3-cyanobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c1-13-9(12)6-2-3-8(10)7(4-6)5-11/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYMSFBYYAYGOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/structure/B3040200.png)
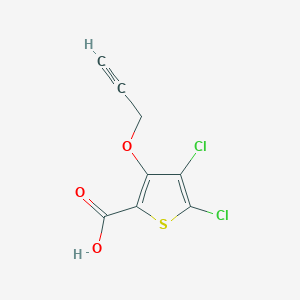
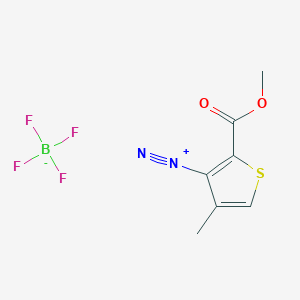
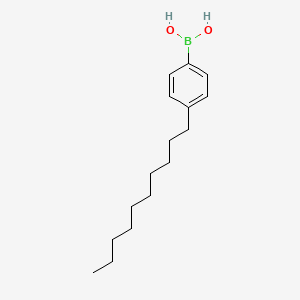


![(R)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde](/img/structure/B3040208.png)



